3-(2-Fluoroethyl)oxane-3-carbaldehyde
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Overview
Description
3-(2-Fluoroethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₈H₁₃FO₂ and a molecular weight of 160.19 g/mol . It is characterized by the presence of a fluoroethyl group attached to an oxane ring, which is further substituted with a carbaldehyde group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with fluoroethyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a fluoroethyl halide reacts with an oxane derivative in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-Fluoroethyl)oxane-3-carboxylic acid.
Reduction: Formation of 3-(2-Fluoroethyl)oxane-3-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethyl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)oxane-3-carbaldehyde
- 3-(2-Bromoethyl)oxane-3-carbaldehyde
- 3-(2-Iodoethyl)oxane-3-carbaldehyde
Uniqueness
3-(2-Fluoroethyl)oxane-3-carbaldehyde is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and can enhance its biological activity compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C8H13FO2 |
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Molecular Weight |
160.19 g/mol |
IUPAC Name |
3-(2-fluoroethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C8H13FO2/c9-4-3-8(6-10)2-1-5-11-7-8/h6H,1-5,7H2 |
InChI Key |
MLBUBPDAHNHVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CCF)C=O |
Origin of Product |
United States |
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